molecular formula C15H18N2O4S B2395914 N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide CAS No. 2361878-03-5

N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide

Cat. No.: B2395914
CAS No.: 2361878-03-5
M. Wt: 322.38
InChI Key: FRMFBFCDPMSKPE-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

The synthesis of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide typically involves the reaction of 4-aminobenzoyl chloride with 1,4-thiazepane-1,1-dioxide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Scientific Research Applications

N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular processes .

Comparison with Similar Compounds

N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide can be compared with other thiazepane derivatives, such as:

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-14(18)16-13-6-4-12(5-7-13)15(19)17-8-3-10-22(20,21)11-9-17/h2,4-7H,1,3,8-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMFBFCDPMSKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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